Caerulein precursor-related fragment Eab
Description
Caerulein precursor-related fragment Eab (CPRF-Eab) is a bioactive peptide derived from the skin secretions of amphibians, particularly species within the Xenopus and Lithobates genera . These peptides are encoded by exon genes homologous to those producing preprocaerulein, preproxenopsin, and preprolevitide, and are classified under the broader family of host-defense peptides (HDPs) .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLGSFLKNAIKIAGKVGSTIGKVADAIGNKE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
- CPRF-Eab: Limited sequence data are available, but homologs like CPRF-Ec (sequence: GLGSFFKNAIKIAGKVGSTIGKVADAIGNKE) suggest a helical, amphiphilic structure critical for membrane interactions .
- Caerulein : A decapeptide (pEQDYTGWMDF-NH₂) with sulfated tyrosine residues; shares structural motifs with cholecystokinin (CCK) .
- CPF-AM1: A 25-residue peptide from Xenopus amieti with a cationic C-terminal domain, enabling antimicrobial activity .
Table 1: Comparative Bioactivity Profiles
*Inference based on CPRF-Ec’s mechanism involving intracellular Ca²⁺ elevation .
†Data extrapolated from structurally related CPRF-Ec and Temporins .
Key Findings:
- Insulinotropic Effects: CPRF-Ec and CPF-AM1 enhance insulin secretion via Ca²⁺-dependent pathways, with CPRF-Ec showing superior efficacy (500% stimulation) . In contrast, caerulein indirectly modulates insulin through CCK receptor activation .
- Antimicrobial Action : CPF-AM1 and CPRF-Eab (by homology) disrupt bacterial membranes, while caerulein lacks direct antimicrobial function .
- Receptor Specificity : CPRF fragments and caerulein both interact with G-protein coupled receptors (GPCRs), but caerulein’s affinity for CCK receptors underpins its role in digestion and pancreatic secretion .
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